molecular formula C16H13N3O4 B2963069 3-(1,3-benzodioxol-5-ylmethyl)-1-methylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 921775-02-2

3-(1,3-benzodioxol-5-ylmethyl)-1-methylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2963069
CAS No.: 921775-02-2
M. Wt: 311.297
InChI Key: FDBGFPLKETXPRJ-UHFFFAOYSA-N
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Description

3-(1,3-Benzodioxol-5-ylmethyl)-1-methylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a pyridopyrimidine derivative featuring a fused bicyclic pyrido[3,2-d]pyrimidine core substituted with a 1,3-benzodioxole (methylenedioxyphenyl) group at the N3 position and a methyl group at the N1 position. The pyridopyrimidine scaffold is known for its bioisosteric resemblance to purine bases, enabling interactions with enzymes and receptors involved in nucleotide metabolism and signaling pathways . This compound’s structure combines electron-rich aromatic systems (benzodioxole) with hydrogen-bonding motifs (pyrimidinedione), which may enhance its binding affinity to biological targets such as kinases or oxidoreductases .

Properties

IUPAC Name

3-(1,3-benzodioxol-5-ylmethyl)-1-methylpyrido[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O4/c1-18-11-3-2-6-17-14(11)15(20)19(16(18)21)8-10-4-5-12-13(7-10)23-9-22-12/h2-7H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDBGFPLKETXPRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CC3=CC4=C(C=C3)OCO4)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(1,3-benzodioxol-5-ylmethyl)-1-methylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex organic molecule with potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₈H₁₈N₄O₄
  • Molecular Weight : 342.36 g/mol
  • IUPAC Name : this compound

Structure Representation

The compound features a pyrido-pyrimidine core structure with a benzodioxole moiety attached, which may contribute to its biological properties.

Research indicates that compounds similar to This compound exhibit various biological activities:

  • Inhibition of Enzymatic Activity : These compounds have shown potential as inhibitors of specific enzymes such as xanthine oxidase and other oxidases. This inhibition can lead to reduced oxidative stress and inflammation in biological systems .
  • Antioxidant Properties : The presence of the benzodioxole structure is associated with antioxidant activity, which can protect cells from oxidative damage by scavenging free radicals.

Pharmacological Effects

The pharmacological effects of this compound are still being explored; however, preliminary studies suggest:

  • Anti-inflammatory Effects : By inhibiting certain pathways involved in inflammation, the compound may reduce symptoms associated with inflammatory diseases.
  • Neuroprotective Effects : Some derivatives have been noted for their neuroprotective properties in models of neurodegenerative diseases.

In Vitro Studies

Several in vitro studies have demonstrated the biological effects of similar compounds:

  • Xanthine Oxidase Inhibition :
    • A study showed that compounds with similar structures could effectively inhibit xanthine oxidase with IC50 values in the low micromolar range. This inhibition is crucial for conditions like gout and hyperuricemia .
  • Cell Culture Studies :
    • In human cell lines, compounds related to this structure exhibited reduced cell proliferation in cancer models, indicating potential anti-cancer properties.

In Vivo Studies

Research involving animal models has provided insights into the therapeutic potential:

  • A study involving mice treated with derivatives showed significant reductions in markers of oxidative stress and inflammation after administration of the compound prior to inducing an inflammatory response .

Comparative Analysis Table

Biological ActivityObserved EffectReference
Xanthine Oxidase InhibitionIC50 ~ 4.52 μM
Antioxidant ActivityFree radical scavenging
Anti-inflammatoryReduced cytokine levels
NeuroprotectiveProtection in neurodegeneration models

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations in Pyridopyrimidine Derivatives

Key structural analogues include pyrido[2,3-d]pyrimidines, pyrido[3,2-d]pyrimidines, and thieno[2,3-d]pyrimidines. Variations in substituents and fused heterocycles significantly influence physicochemical and biological properties:

Compound Name Core Structure Substituents Biological Activity HOMO-LUMO Gap (eV) Reference
3-(1,3-Benzodioxol-5-ylmethyl)-1-methylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione (Target) Pyrido[3,2-d]pyrimidine N1: Methyl; N3: Benzodioxol-5-ylmethyl Not reported (predicted kinase inhibition)
3-(3-Chlorobenzyl)-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione Pyrido[2,3-d]pyrimidine N1: Methyl; C3: 3-Chlorobenzyl; C5: Methoxy Kinase inhibition (hypothetical)
6-(Imidazo[1,2-a]pyridin-2-yl)-5-methyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Thieno[2,3-d]pyrimidine C6: Imidazo[1,2-a]pyridin-2-yl; C5: Methyl; N3: Phenyl Antimicrobial (MIC: < streptomycin)
6-(2-Hydroxy-5-methylbenzoyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (6a) Pyrido[2,3-d]pyrimidine N1: Methyl; C6: 2-Hydroxy-5-methylbenzoyl Antioxidant, enzyme inhibition 3.93

Key Observations :

  • Electron-Donating vs.
  • HOMO-LUMO Gaps : Compounds like 6a (ΔE = 3.93 eV) exhibit lower band gaps than typical pyridopyrimidines, suggesting greater reactivity and charge-transfer capacity . The absence of computational data for the target compound limits direct comparison.
Pharmacological Activity Comparisons
  • Antimicrobial Activity: Thieno[2,3-d]pyrimidines (e.g., 6-(imidazo[1,2-a]pyridin-2-yl)-5-methyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione) show moderate activity against Pseudomonas aeruginosa (MIC < streptomycin) due to their planar heterocyclic systems, which may disrupt bacterial membrane proteins . The target compound’s benzodioxole group could similarly enhance membrane penetration.
  • Kinase Inhibition : Pyrido[2,3-d]pyrimidines (e.g., 3-(3-chlorobenzyl)-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione ) are hypothesized to inhibit kinases via competitive binding at ATP pockets. The target compound’s pyrido[3,2-d] isomer may exhibit altered binding kinetics due to nitrogen positioning .
Computational and Spectroscopic Analysis
  • DFT Studies: For 6a–d, HOMO orbitals localize on the benzoyl/pyridopyrimidine moieties, while LUMOs reside on the pyrimidinedione ring, suggesting charge-transfer interactions critical for bioactivity .
  • NMR and IR Data : Methyl and benzodioxole protons in the target compound would resonate near δ 3.5 (N–CH3) and δ 6.8–7.3 (benzodioxole), consistent with analogues .

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